molecular formula C17H21N3O2 B2682606 2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine CAS No. 303995-69-9

2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine

Cat. No.: B2682606
CAS No.: 303995-69-9
M. Wt: 299.374
InChI Key: SBMIKSLQBMNSSR-YFHOEESVSA-N
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Description

Chemical Structure and Key Features 2-[(Z)-2-[4-(Diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidin-4-amine core substituted with a (Z)-configured ethenyl group linked to a 4-(diethoxymethyl)phenyl moiety. This compound’s structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., fluorescent probes) .

Properties

IUPAC Name

2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-21-17(22-4-2)14-8-5-13(6-9-14)7-10-16-19-12-11-15(18)20-16/h5-12,17H,3-4H2,1-2H3,(H2,18,19,20)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMIKSLQBMNSSR-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)C=CC2=NC=CC(=N2)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C1=CC=C(C=C1)/C=C\C2=NC=CC(=N2)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323612
Record name 2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665988
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303995-69-9
Record name 2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction between a halogenated pyrimidine and a phenylboronic acid.

    Addition of the Ethenyl Group: The ethenyl group can be added through a Heck reaction between the phenyl-substituted pyrimidine and a vinyl halide.

    Substitution with Diethoxymethyl Group: The final step involves the substitution of the ethenyl group with a diethoxymethyl group using a suitable reagent such as diethoxymethyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

The chemical reactivity of 2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine can be explored through various organic reactions. The pyrimidine ring can engage in nucleophilic substitutions or electrophilic aromatic substitutions due to its electron-rich nature. The ethenyl group may undergo addition reactions with electrophiles or serve as a site for further functionalization. Furthermore, the amine functional group at the 4-position of the pyrimidine allows for potential reactions such as acylation or alkylation, facilitating the synthesis of more complex derivatives.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural similarity to other biologically active compounds suggests it may exhibit various pharmacological activities. For instance, derivatives of pyrimidines have been extensively studied for their antiviral and anticancer properties. Interaction studies involving this compound could focus on its binding affinity to specific biological targets such as enzymes or receptors using techniques like surface plasmon resonance (SPR) or molecular docking studies.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to participate in various chemical reactions makes it valuable for synthesizing novel compounds with potential biological activity. The presence of the diethoxymethyl group enhances solubility in organic solvents, which is advantageous for reaction conditions.

Case Studies

Several studies have highlighted the applications of similar compounds in medicinal chemistry:

  • Pyrimidin-4-amines : These compounds have demonstrated antiviral activity and are often used as scaffolds in drug discovery.
  • Ethenyl-substituted Aromatic Amines : Known for their unique electronic properties, these compounds are frequently explored for their potential in developing new therapeutic agents.

Comparative Analysis Table

Compound NameStructure TypeNotable Properties
Pyrimidin-4-aminesPyrimidineAntiviral activity
Diethoxybenzene DerivativesAromaticSolubility enhancement
Ethenyl-substituted Aromatic AminesAromaticUnique electronic properties

The uniqueness of this compound lies in its specific combination of functionalities, which may provide distinct biological interactions compared to these similar compounds.

Mechanism of Action

The mechanism of action of 2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of substituted pyrimidin-amines and ethenyl-linked aromatics. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Differences Functional Implications Reference
2-[(Z)-2-[4-(Diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine (Target Compound) Z-configured ethenyl group; 4-(diethoxymethyl)phenyl substituent Enhanced lipophilicity due to diethoxymethyl group; potential for dynamic supramolecular interactions
4-(4-Methoxyphenyl)pyrimidin-2-amine Direct 4-methoxyphenyl substitution on pyrimidin-2-amine; lacks ethenyl bridge Reduced steric hindrance; higher solubility in polar solvents
CS1: 2-[(E)-2-[4-[(E)-2-(2-Cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile E-configured ethenyl groups; cyanophenyl and benzonitrile substituents Strong electron-withdrawing groups enable luminescence; used in optoelectronic materials
Hydramethylnon (ISO) Tetrahydro-pyrimidinone core with trifluoromethylphenyl groups Pesticidal activity via metabolic disruption; lacks ethenyl functionality
Fluorescent Brightener 368 Benzoxazole-ethenyl-phenyl derivatives; E-configuration High fluorescence quantum yield; industrial use in textiles and plastics

Key Observations

The diethoxymethyl group enhances hydrophobicity relative to the methoxy group in 4-(4-methoxyphenyl)pyrimidin-2-amine, which could influence bioavailability in medicinal applications .

Functional Applications: Unlike Hydramethylnon, which is pesticidal, the target compound lacks trifluoromethyl groups critical for bioactivity in agrochemicals .

Synthetic Complexity :

  • The synthesis of the target compound likely requires precise stereochemical control (Z-configuration), differentiating it from simpler pyrimidin-amines like 4-(4-methoxyphenyl)pyrimidin-2-amine .

Biological Activity

2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, including a pyrimidine ring and various substituents. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O2. The compound features a pyrimidine core substituted with an ethenyl group and a diethoxymethyl group, which enhances its lipophilicity and potential bioactivity.

PropertyValue
Molecular Weight299.37 g/mol
CAS Number303995-69-9
IUPAC NameThis compound
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to various biological effects. The precise molecular targets are still under investigation, but initial studies suggest potential interactions with pathways involved in cancer progression and microbial resistance.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through the inhibition of key metabolic pathways in cancer cells. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies such as glioblastoma multiforme (GBM).

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties . Preliminary studies indicate that it may possess activity against several bacterial strains, although further research is necessary to establish its efficacy and mechanism of action in this context.

Case Studies and Research Findings

  • In Vitro Studies on Cancer Cells : A study evaluated the compound's effects on GBM cells, demonstrating significant cytotoxicity with an IC50 value lower than that of standard treatments. The mechanism was linked to the inhibition of glycolysis, a hallmark of aggressive cancers .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial effects against Gram-positive bacteria. The results indicated moderate activity, warranting further exploration into its potential as an alternative treatment for resistant strains .
  • Structure-Activity Relationship (SAR) : Research focused on modifying the chemical structure to enhance biological activity revealed that certain substitutions could improve potency and selectivity against specific targets. This work highlights the importance of SAR in developing more effective derivatives .

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